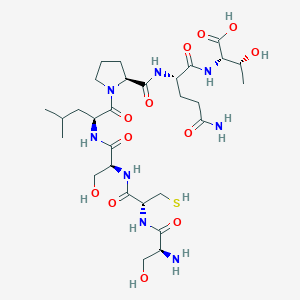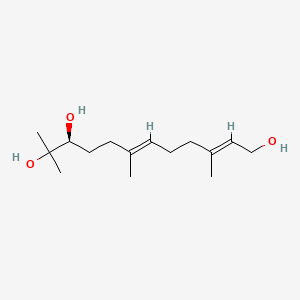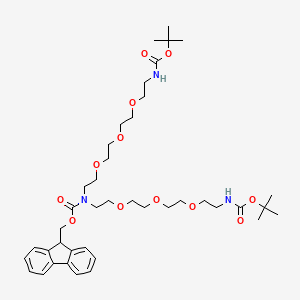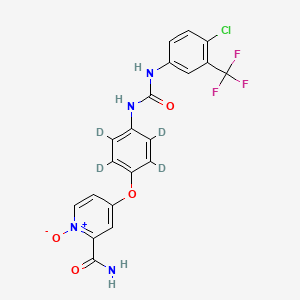
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 is a deuterated derivative of N-Desmethyl Sorafenib (pyridine)-N-oxide. This compound is a metabolite of Sorafenib, a multi-kinase inhibitor used in cancer treatment. The deuterium labeling (d4) is used to study the pharmacokinetics and metabolic pathways of Sorafenib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 involves multiple steps, starting from Sorafenib. The process includes:
N-Demethylation: Sorafenib undergoes N-demethylation to form N-Desmethyl Sorafenib.
Oxidation: The pyridine ring is oxidized to form the N-oxide derivative.
Deuterium Labeling: Deuterium atoms are introduced to replace hydrogen atoms, resulting in the d4 derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are used to ensure consistent quality and yield.
Purification: The compound is purified using techniques such as chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Higher oxidation state derivatives.
Reduction: Parent amine (N-Desmethyl Sorafenib).
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 has several scientific research applications:
Pharmacokinetics: Used to study the pharmacokinetics of Sorafenib and its metabolites.
Metabolic Pathways: Helps in understanding the metabolic pathways of Sorafenib.
Drug Development: Used in drug development to study the effects of deuterium labeling on drug metabolism.
Cancer Research: Plays a role in cancer research by providing insights into the mechanism of action of Sorafenib.
Mechanism of Action
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 exerts its effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. The molecular targets include:
Raf-1 and B-Raf: Inhibition of these kinases disrupts the MAPK/ERK signaling pathway, leading to reduced tumor cell proliferation.
VEGFR-2: Inhibition of VEGFR-2 reduces angiogenesis, limiting the blood supply to tumors.
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Sorafenib: The non-deuterated version of the compound.
Sorafenib: The parent compound from which N-Desmethyl Sorafenib is derived.
Regorafenib: Another multi-kinase inhibitor with similar targets.
Uniqueness
N-Desmethyl Sorafenib (pyridine)-N-oxide-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms help in tracking the compound in biological systems, providing valuable insights into its metabolism and distribution.
Properties
Molecular Formula |
C20H14ClF3N4O4 |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C20H14ClF3N4O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)32-14-7-8-28(31)17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,26,27,30)/i1D,2D,4D,5D |
InChI Key |
VYTLLTTWWZIYME-GYABSUSNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=[N+](C=C3)[O-])C(=O)N)[2H] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=[N+](C=C3)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


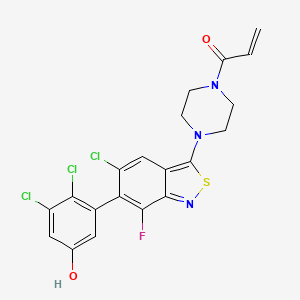
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)


![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
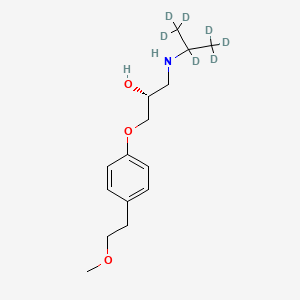
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)

![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)

